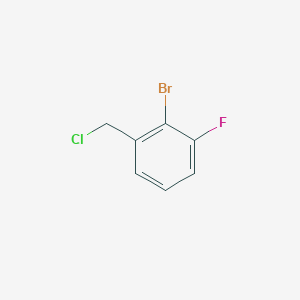

2-Bromo-1-(chloromethyl)-3-fluorobenzene

Description

Strategic Significance of Halogenated Benzenes in Modern Chemical Synthesis

Halogenated benzenes are cornerstones of contemporary organic synthesis due to their versatile reactivity. The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Furthermore, the presence and nature of the halogen substituents can modulate the reactivity of the aromatic ring itself towards electrophilic and nucleophilic aromatic substitution reactions. The electronic effects of halogens—inductive electron withdrawal and resonance electron donation—influence the regioselectivity of these reactions, providing a means to direct the introduction of further functional groups. In medicinal chemistry, the incorporation of halogens is a common strategy to enhance the pharmacological properties of drug candidates, including their binding affinity, metabolic stability, and lipophilicity.

Contextualization of 2-Bromo-1-(chloromethyl)-3-fluorobenzene within Aromatic Building Block Chemistry

This compound is a prime example of a highly functionalized aromatic building block. Its structure incorporates three distinct reactive sites: a bromo substituent, a chloromethyl group, and a fluoro substituent on the benzene (B151609) ring. This trifunctional nature imbues the molecule with a high degree of synthetic potential.

The bromo group is a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or alkynyl groups. The chloromethyl group, a reactive benzyl (B1604629) halide moiety, is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups at the benzylic position. The fluorine atom, while generally less reactive in substitution reactions, significantly influences the electronic properties of the benzene ring and can play a crucial role in modulating the biological activity of derivatives.

The specific substitution pattern of this compound, with its ortho, meta, and para relationships between the functional groups, offers the potential for the synthesis of highly substituted and sterically congested molecules, which are often challenging to prepare through other synthetic routes.

Overview of Research Trajectories for Highly Substituted Aromatic Scaffolds

Current research in organic synthesis is heavily invested in the development of efficient and selective methods for the preparation of highly substituted aromatic scaffolds. One prominent strategy is "scaffold hopping," where an existing molecular framework is replaced with a different one to improve properties such as metabolic stability or to explore new intellectual property space. nih.govresearchgate.net The incorporation of multiple, distinct functional groups onto a single aromatic ring, as seen in this compound, provides a platform for rapid diversification and the generation of libraries of complex molecules for screening in drug discovery and materials science.

Research is also focused on the development of novel catalytic methods that allow for the late-stage functionalization of complex aromatic molecules. This approach enables the modification of intricate structures at a late point in a synthetic sequence, providing efficient access to a range of analogues for structure-activity relationship studies. The unique combination of reactive sites in this compound makes it an interesting substrate for the exploration of such late-stage functionalization strategies. While detailed research findings specifically on this compound are not extensively reported in publicly available literature, its structural motifs suggest significant potential in these research domains.

Interactive Data Tables

Below are interactive tables summarizing key information for the chemical compounds mentioned in this article.

Table 1: Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C7H5BrClF | 223.47 | 1182357-16-9 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNNNKFAVRPOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as ¹⁹F. For "2-Bromo-1-(chloromethyl)-3-fluorobenzene," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra offers a complete picture of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the benzene (B151609) ring are anticipated to resonate in the range of 7.0-7.8 ppm. The chloromethyl group's protons (-CH₂Cl) would likely appear as a singlet or a doublet (due to coupling with ¹⁹F) in the range of 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would show seven distinct signals: six for the aromatic carbons and one for the chloromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, Cl, F, and CH₂Cl). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chloromethyl carbon is expected to resonate in the range of 40-50 ppm.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For "this compound," a single resonance is expected. The chemical shift and coupling to neighboring protons will provide further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | 4.7 | 45 |

| Aromatic CH | 7.1 - 7.6 | 115 - 140 |

| Aromatic C-Br | - | 110 - 120 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-F | - | 155 - 165 (with large ¹JCF) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond connectivities between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the chloromethyl protons would correlate with the signal for the chloromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In this case, HMBC would show correlations from the chloromethyl protons to the adjacent aromatic carbons, confirming the attachment of the chloromethyl group to the benzene ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound," which is C₇H₅BrClF. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure and bonding. For "this compound," expected fragmentation pathways could include the loss of a chlorine radical from the chloromethyl group, the loss of a bromine radical from the aromatic ring, or the cleavage of the chloromethyl group itself.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 222/224/226 | [M]⁺ (Molecular Ion) |

| 187/189 | [M - Cl]⁺ |

| 143/145 | [M - Br]⁺ |

| 108 | [M - Br - Cl]⁺ |

Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the fragment ions.

Gas chromatography-mass spectrometry is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. GC-MS is an excellent method for assessing the purity of "this compound." The gas chromatogram would show a primary peak corresponding to the target compound, and the retention time can be used for identification. Any impurities present would appear as separate peaks. The mass spectrum of the main peak would confirm the identity of the compound, while the mass spectra of any minor peaks could be used to identify potential impurities or degradation products.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

The IR and Raman spectra of this compound are distinguished by vibrations characteristic of its constituent parts: the substituted benzene ring, the chloromethyl group, and the carbon-halogen bonds. Each functional group exhibits vibrations within a predictable region of the spectrum.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1400-1600 cm⁻¹ region. The presence of halogen substituents (Bromo- and Fluoro-) and the chloromethyl group on the benzene ring influences the exact position and pattern of the C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern and typically occur in the 650-900 cm⁻¹ region.

The chloromethyl group introduces its own set of characteristic vibrations. The asymmetric and symmetric C-H stretches of the -CH₂Cl group are anticipated in the 2920-3000 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com Similarly, the C-Br and C-F stretching vibrations are found at lower wavenumbers, with the C-Br stretch appearing around 500-650 cm⁻¹ and the C-F stretch in the 1000-1400 cm⁻¹ range, often coupling with other ring vibrations. spectroscopyonline.comnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium | Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong | Strong |

| C-F | Stretching | 1000 - 1400 | Strong | Medium |

| -CH₂Cl | C-H Stretching (asymmetric/symmetric) | 2930 - 3000 | Medium | Medium |

| -CH₂Cl | CH₂ Scissoring | 1420 - 1470 | Medium | Weak |

| C-Cl | Stretching | 600 - 800 | Strong | Strong |

| C-Br | Stretching | 500 - 650 | Strong | Strong |

Vibrational spectroscopy is also a sensitive tool for studying the conformational isomers (conformers) and intermolecular interactions of this compound. Conformational flexibility in this molecule arises primarily from the rotation of the chloromethyl (-CH₂Cl) group around the single bond connecting it to the benzene ring. Different spatial orientations of the C-Cl bond relative to the plane of the aromatic ring can result in distinct conformers. These conformers may exhibit subtle but measurable differences in their vibrational frequencies, particularly for modes involving the chloromethyl group and the adjacent C-C bonds of the ring. core.ac.uk By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers in equilibrium.

Furthermore, IR and Raman spectroscopy can probe weak intermolecular interactions, such as hydrogen bonds (e.g., C-H···F, C-H···Cl) or halogen bonds (e.g., C-Br···Cl, C-Br···F). nih.govrsc.orgresearchgate.net These interactions can occur in the solid state or in concentrated solutions, leading to shifts in the vibrational frequencies of the involved functional groups. For instance, the formation of a C-H···F hydrogen bond would typically cause a red shift (a shift to lower wavenumber) and broadening of the C-H stretching band. Analyzing these spectral changes provides valuable information about molecular packing and supramolecular assembly.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an indispensable set of techniques for the separation, purification, and analysis of synthetic products like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is separated from impurities based on differences in polarity.

HPLC is also invaluable for real-time reaction monitoring. Small aliquots can be taken from a reaction mixture at various time points and analyzed. The resulting chromatograms would show the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the this compound product, allowing for precise determination of reaction completion. The purity of the final product is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but well-resolved from more polar or less polar impurities. |

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds, making it an excellent method for assessing the purity of this compound. researchgate.netnih.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

A common setup would involve a nonpolar capillary column (e.g., with a polydimethylsiloxane-based stationary phase) and a sensitive detector. Given the presence of electronegative halogen atoms, an Electron Capture Detector (ECD) would provide high sensitivity. Alternatively, a Mass Spectrometer (MS) as a detector (GC-MS) offers the dual benefit of separation and structural identification of the compound and any volatile impurities. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50 - 350 m/z |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively for monitoring the progress of organic reactions and for determining the appropriate solvent system for purification by column chromatography. rsc.org During the synthesis of this compound, TLC can be used to track the consumption of the starting material and the formation of the product. The components are separated on a TLC plate (e.g., silica (B1680970) gel) using a suitable solvent system (eluent), and the spots are typically visualized under UV light. kobe-u.ac.jpreddit.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given eluent system.

Once the reaction is complete, column chromatography is employed for the purification of the crude product on a larger scale. magritek.com The same stationary phase (typically silica gel) and a similar eluent system identified through TLC optimization are used. The crude mixture is loaded onto the top of the column, and the eluent is passed through, separating the components. Fractions are collected and analyzed by TLC to isolate the pure this compound.

| Compound | Hypothetical Rf Value* | Visualization |

|---|---|---|

| Starting Material (e.g., 2-Bromo-3-fluorotoluene) | 0.65 | UV active |

| This compound (Product) | 0.50 | UV active |

| Co-spot (Mixture of Starting Material and Product) | Two distinct spots at 0.65 and 0.50 | UV active |

*In a Hexane:Ethyl Acetate (9:1) solvent system on a silica gel plate. Rf values are illustrative.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of orthogonal reactive groups allows 2-Bromo-1-(chloromethyl)-3-fluorobenzene to serve as a linchpin in multi-step synthetic sequences, providing access to intricate molecular frameworks that would be challenging to assemble otherwise.

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound provides a decorated benzene (B151609) core that can be elaborated into important heterocyclic systems like quinazolinones and oxadiazoles (B1248032).

Quinazolinones: The quinazolinone skeleton is a privileged scaffold found in numerous biologically active compounds. rsc.orgumassd.edu The synthesis of substituted quinazolinones often involves the cyclization of anthranilic acid derivatives. This compound can be transformed into a key anthranilamide intermediate through a two-step process: (1) palladium-catalyzed amination of the aryl bromide and (2) conversion of the chloromethyl group into an amide or related functionality. The resulting intermediate can then undergo cyclization with an appropriate carbonyl source to furnish a highly substituted quinazolinone core, with the fluorine atom providing a stable, lipophilic substituent. The chemical characteristics of the quinazolinone core make it an attractive precursor for diverse applications. researchgate.net

Oxadiazoles: The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester groups, offering improved metabolic stability in drug candidates. mdpi.comnih.gov The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative. nih.gov The chloromethyl group of this compound can be readily converted to a nitrile (via cyanide displacement) or a carboxylic acid (via oxidation). These functional groups are standard precursors for participating in oxadiazole ring formation, allowing the incorporation of the 2-bromo-3-fluorophenyl moiety into the final structure.

| Heterocyclic Scaffold | Synthetic Precursor from this compound | Key Transformation(s) |

| Quinazolinone | Substituted 2-aminobenzamide | 1. Buchwald-Hartwig amination at C-Br2. Conversion of -CH₂Cl to amide precursor3. Cyclization |

| 1,2,4-Oxadiazole | 2-Bromo-3-fluorobenzoic acid or 2-Bromo-3-fluorobenzonitrile | 1. Oxidation of -CH₂Cl to -COOHor2. Nucleophilic substitution of -Cl with CN⁻ |

The ability to sequentially functionalize the different positions of this compound makes it an ideal starting material for building larger, well-defined polyaromatic systems. The aryl bromide is perfectly suited for carbon-carbon bond-forming reactions, such as the Suzuki or Stille cross-coupling, to append additional aromatic rings. Subsequent modification of the chloromethyl group or further reactions on the newly introduced aromatic moieties can lead to the construction of complex, three-dimensional architectures relevant to materials science, such as organic light-emitting diodes (OLEDs) and molecular sensors.

Scaffold for Diverse Derivatization to Generate Novel Chemical Entities

The compound's structure is a scaffold that invites a multitude of chemical transformations, allowing chemists to systematically explore chemical space and generate libraries of novel compounds for screening and development.

The bromine atom on the aromatic ring is a key handle for diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. nih.gov This allows for the introduction of various substituents, including alkyl, alkenyl, alkynyl, aryl, amino, and alkoxy groups, thereby tuning the electronic and steric properties of the molecule.

For instance, Suzuki-Miyaura coupling with various arylboronic acids can be used to generate biaryl structures. Research has shown that such Pd-catalyzed couplings can proceed in high yields under optimized conditions.

| Cross-Coupling Partner | Catalyst System (Example) | Product Type | Potential Yield |

| Arylboronic Acid (Suzuki) | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Biaryl | 80–95% |

| Terminal Alkyne (Sonogashira) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne | Good to Excellent |

| Amine (Buchwald-Hartwig) | Pd₂(dba)₃, Ligand, Base | Aryl-amine | Good to Excellent |

| Alcohol/Phenol (Buchwald-Hartwig) | Pd₂(dba)₃, Ligand, Base | Aryl-ether | Good to Excellent |

While the ring is somewhat deactivated by the halogen substituents, carefully controlled electrophilic aromatic substitution reactions could potentially introduce further functionality, though regioselectivity would be a key challenge.

The chloromethyl group is a reactive benzylic halide, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups at this position, significantly expanding the molecular diversity derivable from the parent compound. The reactivity of this group provides a straightforward method for attaching the scaffold to other molecules or for introducing functionalities that can direct biological activity or material properties.

| Nucleophile | Reagent Example | Introduced Functional Group |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Alkoxide | NaOR | Ether (-CH₂OR) |

| Thiolate | NaSR | Thioether (-CH₂SR) |

| Amine | R₂NH | Amine (-CH₂NR₂) |

| Carboxylate | RCOO⁻Na⁺ | Ester (-CH₂OCOR) |

Utility in Polymer Chemistry as Initiators for Controlled Radical Polymerization

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that relies on a reversible deactivation mechanism involving a transition metal catalyst and an alkyl halide initiator. cmu.edu

The this compound molecule possesses the key structural feature of a benzyl (B1604629) halide, which is a well-established class of ATRP initiators. The chloromethyl group can effectively initiate the polymerization of various monomers, such as styrenes and (meth)acrylates. The rate of initiation is a critical factor in achieving a controlled polymerization. cmu.edu The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring can modulate the stability of the benzylic radical formed upon activation, thereby influencing the initiation efficiency and polymerization kinetics. By using this compound as an initiator, the 2-bromo-3-fluorophenyl moiety is covalently attached to one end of every polymer chain, producing well-defined polymers with this specific functional end-group. This terminal functionality can be used for subsequent post-polymerization modifications.

Role in the Synthesis of Agrochemical and Specialty Chemical Intermediates

This compound serves as a key building block in the synthesis of complex molecules utilized in the agrochemical and specialty chemical industries. Its trifunctional nature—featuring bromo, chloromethyl, and fluoro substituents on a benzene ring—provides multiple reactive sites for constructing elaborate molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable intermediate for creating novel active ingredients.

The primary utility of this compound in this context lies in its ability to introduce the 2-bromo-3-fluorobenzyl moiety into a target molecule. This structural motif is found in a number of advanced fungicidal and insecticidal candidates. The chloromethyl group is particularly reactive towards nucleophilic displacement, allowing for the facile attachment of various heterocyclic systems, such as pyrazoles and triazoles, which are known pharmacophores in many commercial agrochemicals. The bromo substituent, on the other hand, can be utilized in subsequent cross-coupling reactions to further elaborate the molecular structure.

A significant application of this compound is in the synthesis of advanced pyrazole carboxamide fungicides. These fungicides are a modern class of agrochemicals that exhibit high efficacy against a broad spectrum of fungal pathogens. In a typical synthetic route, this compound is reacted with a substituted pyrazole to form a key intermediate. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen atom displaces the chlorine atom of the chloromethyl group.

For instance, in the synthesis of a novel fungicide candidate, this compound is reacted with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide in the presence of a base. This reaction yields the N-(2-bromo-3-fluorobenzyl)pyrazole carboxamide intermediate. The reaction conditions for this alkylation step are crucial for achieving a high yield and purity of the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Potassium Carbonate | Acetonitrile (B52724) | 80°C | N-(2-bromo-3-fluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 85% |

The versatility of this compound also extends to the synthesis of specialty chemicals, where the unique combination of its functional groups can be exploited to create molecules with specific physical or chemical properties for various industrial applications.

Future Research Directions and Translational Outlook

Development of Sustainable and Environmentally Benign Synthetic Routes

The imperative for green chemistry has catalyzed a shift towards more sustainable and environmentally friendly synthetic methods for producing halogenated aromatic compounds. Traditional approaches often rely on hazardous reagents and generate significant waste. Future research into the synthesis of 2-Bromo-1-(chloromethyl)-3-fluorobenzene and its derivatives will likely focus on several key areas of green chemistry.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. synplechem.commdpi.comresearchgate.net Future investigations could explore photocatalytic methods for the introduction of the bromo, chloro, and fluoro substituents onto the benzene (B151609) ring, potentially reducing the need for harsh reagents and high temperatures. synplechem.commdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under environmentally benign conditions. seqens.comresearchgate.netnih.gov Research into biocatalytic approaches for the synthesis and functionalization of halogenated benzenes could provide highly efficient and sustainable routes to this compound and its derivatives. seqens.comresearchgate.net This could involve engineered enzymes for selective halogenation or for the transformation of the chloromethyl group.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for automation. rsc.orgresearchgate.netacs.orgbiopharmaboardroom.comchemistryworld.com |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable light energy. synplechem.commdpi.comresearchgate.net |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; biodegradable catalysts; mild reaction conditions. seqens.comresearchgate.netnih.gov |

Exploration of Novel and Unconventional Reactivity Patterns

The unique arrangement of substituents on the this compound ring system presents opportunities for exploring novel and unconventional reactivity. The interplay between the different halogen atoms and the benzylic chloride functionality can be exploited to achieve selective transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.comnih.govresearchgate.netnih.govyoutube.com Future work will likely focus on the selective cross-coupling at the C-Br bond of this compound. Investigating a variety of coupling partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination), will expand the synthetic utility of this building block. mdpi.comnih.govresearchgate.net

| Reactivity Pattern | Potential Synthetic Applications |

| C-H Activation | Introduction of new functional groups at specific positions on the aromatic ring. researchgate.netacs.orgchemistryworld.comseqens.comresearchgate.net |

| Cross-Coupling Reactions | Formation of new carbon-carbon and carbon-heteroatom bonds at the C-Br position. mdpi.comnih.govresearchgate.netnih.govyoutube.com |

| Dehalogenation | Selective removal of halogen atoms to access different substitution patterns. biopharmaboardroom.com |

Advancements in Computational Prediction and Design of Chemical Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes. For a molecule like this compound, computational approaches can guide the design of novel synthetic routes and predict its reactivity.

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.netnih.govresearchgate.netnih.govchemrxiv.org Future computational studies could focus on elucidating the mechanisms of novel reactions involving this compound, thereby aiding in the rational design of more efficient synthetic protocols.

In Silico Design of Synthetic Routes: Retrosynthesis software, powered by artificial intelligence, can propose novel synthetic pathways to target molecules. researchgate.netacs.orgsynplechem.com Utilizing these tools could lead to the discovery of more efficient and innovative ways to synthesize and functionalize this compound.

| Computational Tool | Application in Research on this compound |

| Machine Learning | Prediction of reaction outcomes, regioselectivity, and optimal reaction conditions. rsc.orgacs.orgbiopharmaboardroom.comsynplechem.commdpi.comresearchgate.netmpg.de |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of molecular properties. researchgate.netnih.govresearchgate.netnih.govchemrxiv.org |

| Retrosynthesis Software | Design of novel and efficient synthetic routes. researchgate.netacs.orgsynplechem.com |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the field of chemical research by accelerating the discovery and optimization of new reactions and molecules.

The synergy between computational design, automated synthesis, and high-throughput screening will be crucial for unlocking the full potential of this compound as a valuable building block in various scientific disciplines.

| Technology | Impact on Research and Development |

| Automated Synthesis | Rapid and reproducible synthesis of compound libraries. nih.govmit.eduresearchgate.netresearchgate.net |

| High-Throughput Experimentation | Accelerated discovery and optimization of reaction conditions. mdpi.comresearchgate.netseqens.comresearchgate.netnih.govresearchgate.netyoutube.commpg.dechemrxiv.orgcatalysis.blog |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(chloromethyl)-3-fluorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized benzene derivative. For example:

- Step 1 : Start with 3-fluoro-1-(chloromethyl)benzene. Introduce bromine via electrophilic aromatic substitution using FeBr₃ as a catalyst in anhydrous conditions .

- Step 2 : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to Br₂) to minimize di-substitution byproducts. Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .

- Purification : Use column chromatography (silica gel, hexane:DCM 3:1) or fractional distillation under reduced pressure (bp ~180–200°C at 50 mmHg) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C/¹⁹F NMR : Identify substituent positions via coupling patterns (e.g., ¹⁹F NMR δ -110 to -115 ppm for meta-fluorine) .

- GC-MS : Confirm molecular ion peak at m/z 223.47 (M⁺) and fragmentation patterns (e.g., loss of Br or Cl groups) .

- Elemental Analysis : Validate C, H, Br, Cl, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or photodegradation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as halogenated waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the chloromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl group acts as both an electron-withdrawing substituent (via inductive effect) and a steric hindrance source:

- Electronic Effects : Reduces electron density at the benzene ring, slowing electrophilic substitutions but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Effects : Hinders ortho-substitution; meta/para selectivity can be tuned using bulky ligands like SPhos .

- Experimental Design : Compare reaction rates and regioselectivity using DFT calculations (B3LYP/6-31G*) and kinetic studies .

Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during functionalization of this compound?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and suppress elimination .

- Base Selection : Opt for mild bases (K₂CO₃ instead of NaOH) to avoid dehydrohalogenation of the chloromethyl group .

- Temperature Control : Maintain reactions below 60°C to prevent thermal degradation .

Q. How can computational chemistry predict the stability and regioselectivity of derivatives synthesized from this compound?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom (f⁻ ~0.15) is more reactive than chlorine (f⁻ ~0.08) in SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) to optimize selectivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Verify if variations arise from impurities (e.g., residual solvents) by repeating synthesis and purification .

- Cross-Validate Techniques : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d6) to assess hydrogen bonding effects .

- Consult Multi-Lab Studies : Aggregate data from peer-reviewed syntheses (e.g., PubChem, CAS) to identify consensus values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.